potassium;perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

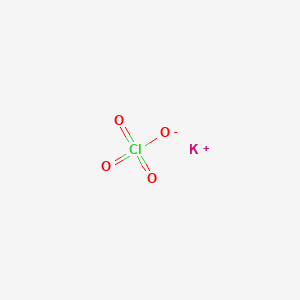

Potassium perchlorate, known by its chemical formula KClO₄, is an inorganic salt that appears as a colorless crystalline solid. It is a powerful oxidizing agent and is commonly used in pyrotechnics, explosives, and propellants. Potassium perchlorate is also utilized in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium perchlorate can be synthesized through several methods:

Electrolysis of Potassium Chlorate: This method involves the electrolysis of an aqueous solution of potassium chlorate (KClO₃), resulting in the formation of potassium perchlorate and potassium chloride (KCl).

Reaction with Sodium Perchlorate: Industrially, potassium perchlorate is often produced by treating an aqueous solution of sodium perchlorate (NaClO₄) with potassium chloride.

Industrial Production Methods

The industrial production of potassium perchlorate typically involves the reaction of sodium perchlorate with potassium chloride. This method is preferred due to its efficiency and the availability of raw materials. The reaction is carried out in an aqueous medium, and the resulting potassium perchlorate is precipitated out of the solution due to its low solubility.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium perchlorate undergoes various chemical reactions, including:

Oxidation: As a strong oxidizing agent, potassium perchlorate can oxidize a wide range of substances. For example, it reacts with glucose to produce carbon dioxide.

Reduction: Potassium perchlorate can be reduced to potassium chloride and oxygen gas under certain conditions.

Decomposition: When heated, potassium perchlorate decomposes to form potassium chloride and oxygen gas.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include organic compounds such as glucose. The reaction typically occurs under controlled heating conditions.

Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can be used to reduce potassium perchlorate.

Decomposition: Heating potassium perchlorate to temperatures above 400°C results in its decomposition.

Major Products Formed

Oxidation: Carbon dioxide and water (when reacting with organic compounds).

Reduction: Potassium chloride and oxygen gas.

Decomposition: Potassium chloride and oxygen gas.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Hyperthyroidism Treatment

Potassium perchlorate has been historically used as an antithyroid agent to treat hyperthyroidism, particularly in patients with Graves' disease. It functions by inhibiting iodide transport in the thyroid gland, thereby reducing the production of thyroid hormones. The typical dosage for treatment ranged from 600 to 1,000 mg per day. However, its use has declined due to serious side effects, including aplastic anemia and nephrotic syndrome, leading to increased scrutiny and caution in its prescription .

Case Study: Efficacy and Risks

A study involving patients treated with potassium perchlorate revealed that while it temporarily restored euthyroidism, withdrawal resulted in a return to hypothyroidism within 30 to 60 days. Some patients experienced mild leukopenia during treatment, highlighting the need for careful monitoring .

| Study | Dosage (mg/day) | Outcome | Side Effects |

|---|---|---|---|

| Barzilai & Sheinfeld (1966) | 600-1000 | Temporary euthyroidism | Aplastic anemia |

| Fawcett & Clarke (1961) | Variable | Return to hypothyroidism | Leukopenia |

Industrial Applications

Explosives and Propellants

Potassium perchlorate is widely used as an oxidizer in the manufacture of explosives and solid rocket propellants. Its strong oxidizing properties make it suitable for enhancing the combustion of fuels in various applications, including fireworks and military munitions. Approximately 90% of domestically produced perchlorates are utilized in defense and aerospace industries .

Table: Industrial Uses of Potassium Perchlorate

| Application | Description |

|---|---|

| Explosives | Used in ammunition and blasting agents |

| Rocket Propellant | Essential component in solid-fuel rocket formulations |

| Pyrotechnics | Commonly found in fireworks and flares |

| Airbag Initiators | Used in automotive safety devices |

Environmental Applications

Water Treatment

Potassium perchlorate has been studied for its role in water disinfection processes. Its presence as a contaminant in drinking water has raised concerns due to its potential health effects. The World Health Organization has set provisional guideline levels for perchlorate in drinking water at 0.7 mg/L, based on health risk assessments .

Case Study: Contamination Assessment

Research on perchlorate contamination in Southern California revealed levels ranging from 5 to 8 ppb in public water supplies. This prompted investigations into safe exposure limits and remediation strategies to mitigate health risks associated with long-term exposure .

Other Notable Uses

Wirkmechanismus

Potassium perchlorate exerts its effects primarily through its oxidizing properties. In biological systems, it acts as a competitive inhibitor of iodine uptake by the thyroid gland. This inhibition affects the synthesis of thyroid hormones, leading to potential therapeutic applications in conditions like hyperthyroidism. The molecular target of potassium perchlorate is the sodium-iodide symporter, which is responsible for the uptake of iodine into thyroid cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ammonium Perchlorate (NH₄ClO₄): Used in solid rocket propellants and explosives.

Sodium Perchlorate (NaClO₄): Used in chemical synthesis and as a laboratory reagent.

Potassium Chlorate (KClO₃): Used in pyrotechnics and as a disinfectant.

Uniqueness

Potassium perchlorate is unique due to its relatively low solubility in water compared to other perchlorates, making it easier to handle and purify. Its stability and strong oxidizing properties make it a valuable compound in various applications, particularly in pyrotechnics and propellant formulations .

Eigenschaften

IUPAC Name |

potassium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGFJXSLBMXHK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClKO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.